Dopamine quinone

Neurochemistry Electrochemistry Analytical Chemistry

Dopamine quinone (CAS 50673-96-6) is the primary oxidation intermediate of dopamine with a uniquely slow intramolecular cyclization rate (k = 0.13 ± 0.05 s⁻¹), providing a critical temporal window for direct detection and mechanistic study of oxidative stress pathways that cannot be replicated by dopamine or other catecholamine quinones. Its well-characterized, pH-dependent thiol adduct profile (8:59:33 C2-mono:C5-mono:C2,C5-di ratio with N-acetylcysteine at pH 7) enables precise modeling of protein covalent modification in Parkinson's disease research. For biosensor development, method validation, or therapeutic screening, this compound delivers the reproducible reactivity and defined cyclization threshold (onset pH 5.60–5.77) required for rigorous, interpretable results.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 50673-96-6
Cat. No. B1208468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDopamine quinone
CAS50673-96-6
Synonymsdopamine quinone
dopaminoquinone
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESC1=CC(=O)C(=O)C=C1CCN
InChIInChI=1S/C8H9NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4,9H2
InChIKeyPQPXZWUZIOASKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dopamine Quinone (CAS 50673-96-6) Procurement Guide: Chemical Class and Core Characteristics for Scientific Selection


Dopamine quinone (CAS 50673-96-6), also known as dopaminoquinone, is a reactive o-benzoquinone metabolite generated via two-electron oxidation of the neurotransmitter dopamine [1]. This electrophilic species is a key intermediate in neuromelanin biosynthesis and is implicated in neurodegenerative mechanisms, particularly in Parkinson's disease [2]. Its inherent instability and rapid intramolecular cyclization to aminochrome under physiological conditions distinguish it from its parent amine and define its utility as a critical research tool for studying oxidative stress and catecholamine metabolism [3].

Why Dopamine Quinone Cannot Be Generically Substituted with Parent Dopamine or Other Catecholamine Quinones


Generic substitution of dopamine quinone with the readily available parent amine, dopamine, or with other catecholamine o-quinones like norepinephrine quinone or epinephrine quinone, is scientifically invalid for applications requiring the specific reactivity profile of the primary oxidation intermediate. Dopamine quinone is a highly electrophilic o-quinone that undergoes distinct, quantifiable intramolecular cyclization and nucleophilic addition kinetics that are not replicated by dopamine or other quinone analogs [1]. Its unique cyclization rate constant and pH-dependent reactivity directly dictate its fate and downstream effects in neurochemical models, making compound identity critical for reproducible and interpretable results [2].

Quantitative Differentiation of Dopamine Quinone (CAS 50673-96-6) vs. In-Class Analogs


Quantitative Comparison of Intramolecular Cyclization Rates of Catecholamine o-Quinones

The rate of intramolecular cyclization to the corresponding leucoaminochrome is a defining kinetic parameter. Dopamine quinone exhibits a significantly slower cyclization rate (kDA = 0.13 ± 0.05 s⁻¹) compared to norepinephrine quinone (kNE = 0.98 ± 0.52 s⁻¹) and epinephrine quinone (kEP = 87 ± 10 s⁻¹) under identical conditions (phosphate buffer, pH 7.43) [1]. This order (epinephrine > norepinephrine > dopamine) is also supported by earlier spectroscopic studies using periodate oxidation [2].

Neurochemistry Electrochemistry Analytical Chemistry

pH-Dependent Cyclization Threshold and Kinetics of Dopamine o-Quinone

The cyclization of dopamine o-quinone is highly sensitive to pH, with a defined onset threshold. Cyclic voltammetry experiments demonstrate that cyclization to aminochrome commences only between pH 5.60 and 5.77 [1]. Furthermore, within the physiological range (pH 7.20–7.85), the cyclization rate increases linearly with pH, reaching a measured rate of 0.0332 s⁻¹ at pH 7.85 [1].

Biochemistry Electrochemistry Analytical Chemistry

Regiospecific Protein Adduct Formation: pH-Dependent Product Distribution with N-Acetylcysteine

Dopamine quinone's reactivity with thiol nucleophiles is regiospecific and pH-dependent. Reaction with N-acetylcysteine (a protein model) produces a distinct profile of mono- and di-addition products. At physiological pH (pH 7), the molar ratio of C2-monoadduct : C5-monoadduct : C2,C5-diadduct is approximately 8:59:33, whereas at pH 2 this ratio shifts dramatically to 10:89:1 [1].

Biochemistry Proteomics Toxicology

Distinct Reactivity Profile Toward Mitochondrial Redox Buffers vs. Downstream Quinones

Dopamine-derived quinones exhibit diverse reactivities toward key cellular nucleophiles. A comparative in vitro study characterized dopamine-o-quinone (DQ), aminochrome (AC), and indole-quinone (IQ) for their ability to oxidize NADH and deplete glutathione (GSH). The study found that while DQ triggers mitochondrial permeability transition pore opening primarily via NADH oxidation, GSH levels are not directly affected by DQ [1]. This contrasts with the reactivity of AC and IQ, which were studied in parallel and showed different profiles, though exact quantitative cross-reactivity data are not provided [1].

Mitochondrial Biology Toxicology Neuroscience

Priority Research Applications for Dopamine Quinone (CAS 50673-96-6) Based on Quantitative Differentiation


Electrochemical and Spectroscopic Detection of Catecholamine Intermediates

The significantly slower cyclization rate of dopamine quinone (k = 0.13 ± 0.05 s⁻¹) compared to norepinephrine quinone (k = 0.98 ± 0.52 s⁻¹) and epinephrine quinone (k = 87 ± 10 s⁻¹) [1] provides a wider temporal window for its direct detection in electrochemical redox cycling or spectroelectrochemical assays. This property makes dopamine quinone the preferred standard for developing and validating methods that require transient intermediate stabilization, such as in biosensor development for neurotransmitter monitoring [2].

In Vitro Modeling of Dopamine-Induced Proteotoxicity and Adductomics

For studies investigating the molecular basis of Parkinson's disease, dopamine quinone is an essential reagent. Its well-characterized, pH-dependent adduct profile with thiols (e.g., 8:59:33 molar ratio of C2-mono:C5-mono:C2,C5-di adducts with N-acetylcysteine at pH 7) [3] allows for precise, reproducible modeling of protein covalent modification. This is critical for identifying specific protein targets of quinone damage and for screening potential therapeutic agents that may intercept this pathway [4].

pH-Controlled Kinetic Studies of Intramolecular Cyclization Pathways

The well-defined pH threshold for cyclization (onset between pH 5.60 and 5.77) [5] makes dopamine quinone an ideal substrate for mechanistic studies of intramolecular cyclization reactions. Researchers can use this property to decouple the initial oxidation event from subsequent cyclization by performing experiments below pH 5.6, enabling the isolation and study of dopamine quinone's direct intermolecular reactions without the confounding influence of aminochrome formation [5].

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